![molecular formula C8H6N4O B6598282 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one CAS No. 1339686-15-5](/img/structure/B6598282.png)
6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pyrazin-2-yl)-2,3-dihydropyridazin-3-one (6-P2DHP) is a novel heterocyclic compound that is of particular interest in the fields of medicinal chemistry and drug design. 6-P2DHP has been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has been studied extensively in both in vitro and in vivo studies, and its potential therapeutic applications are being explored.
Applications De Recherche Scientifique
6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties, as well as antiviral activity. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cell lines. In addition, this compound has been found to induce apoptosis in cancer cells and to inhibit the growth of various viruses, including HIV-1 and hepatitis C virus.
Mécanisme D'action
The exact mechanism of action of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one is not yet fully understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes, such as caspases, which are involved in apoptosis, or by blocking the activity of certain proteins, such as NF-κB, which is involved in inflammation. In addition, it is thought that this compound may act by interfering with the replication of certain viruses, such as HIV-1 and hepatitis C virus.
Biochemical and Physiological Effects
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cell lines. In addition, this compound has been found to induce apoptosis in cancer cells and to inhibit the growth of various viruses, including HIV-1 and hepatitis C virus. In vivo studies have demonstrated that this compound can reduce inflammation and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one in lab experiments is its low toxicity. In addition, this compound is relatively inexpensive and can be synthesized in a variety of ways. However, one limitation of this compound is that its exact mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
The potential future directions of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one research include further exploration of its mechanism of action, development of more efficient and cost-effective synthesis methods, and investigation of its potential therapeutic applications. In addition, further research is needed to explore the potential synergistic effects of this compound with other compounds, as well as its potential interactions with other drugs. Finally, further studies are needed to investigate the potential toxic effects of this compound.
Méthodes De Synthèse
6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one can be synthesized through a variety of methods, including condensation reactions of pyrazin-2-yl chloride with various aldehydes, condensation reactions of pyrazin-2-yl bromide with various aldehydes, and condensation reactions of pyrazin-2-yl iodide with various aldehydes. The condensation reactions are generally carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as titanium tetrachloride. The synthesized this compound can then be purified by column chromatography or recrystallization.
Propriétés
IUPAC Name |
3-pyrazin-2-yl-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-8-2-1-6(11-12-8)7-5-9-3-4-10-7/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMALMMOPPHBQJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1339686-15-5 |
Source
|
Record name | 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.